2-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide
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Overview
Description
2-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide is an organic compound that features a bromine atom, a cyclopropylmethyl group, and a methyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide can be achieved through several routes. One common method involves the bromination of N-(cyclopropylmethyl)-5-methylbenzamide using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to remove the bromine atom, yielding N-(cyclopropylmethyl)-5-methylbenzamide.
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of N-(cyclopropylmethyl)-5-methylbenzamide derivatives with various functional groups.
Reduction: Formation of N-(cyclopropylmethyl)-5-methylbenzamide.
Oxidation: Formation of 2-bromo-N-(cyclopropylmethyl)-5-methylbenzoic acid.
Scientific Research Applications
2-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of brominated benzamides on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom can enhance the compound’s binding affinity to its target through halogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(cyclopropylmethyl)-benzamide
- 2-Bromo-N-(cyclopropylmethyl)-4-methylbenzamide
- 2-Chloro-N-(cyclopropylmethyl)-5-methylbenzamide
Uniqueness
2-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide is unique due to the presence of both a bromine atom and a cyclopropylmethyl group, which can impart distinct chemical and biological properties. The bromine atom can enhance the compound’s reactivity and binding affinity, while the cyclopropylmethyl group can influence its steric and electronic properties, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
2-bromo-N-(cyclopropylmethyl)-5-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8-2-5-11(13)10(6-8)12(15)14-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELFJTXXKLHPAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(=O)NCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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